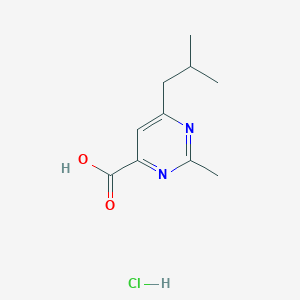
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride
Vue d'ensemble
Description
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride (6-IMPCA-HCl) is a derivative of pyrimidinecarboxylic acid and is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 224.7 g/mol, and is soluble in water, ethanol, and a variety of organic solvents. 6-IMPCA-HCl is a versatile compound that can be used in a variety of applications, such as biochemical and physiological studies, drug discovery, and laboratory experiments.
Applications De Recherche Scientifique
Antitumor and Antiproliferative Activity
Pyrimidine derivatives, such as 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have shown promise in cancer research. These compounds, particularly those bearing isobutyl and isobutenyl side chains, exhibit significant antitumor and antiproliferative effects on various tumor cell lines. Notably, certain pyrimidine derivatives have been shown to induce early G2/M arrest, apoptosis, and a p53-independent S-phase arrest upon prolonged treatment in tumor cells, suggesting potential applications in cancer therapy (Krištafor et al., 2011).
Antimicrobial Activity
Pyrimidine compounds, including derivatives of 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have demonstrated significant antimicrobial activity. These compounds exhibit both antibacterial and antifungal effects, providing a potential avenue for developing new antimicrobial agents (Shastri & Post, 2019).
Structural and Medicinal Chemistry
Pyrimidine and its derivatives are structurally important in medicinal chemistry due to their presence in DNA and RNA. The ability to form stable and hydrogen-bonded structures, as demonstrated in studies involving crystal structure and interaction with DNA, underscores the potential of these compounds in drug design and development (Zhang et al., 2013).
Nonlinear Optical Materials
The structural characteristics of pyrimidine derivatives, particularly their electronic properties, make them suitable candidates for applications in nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) suggest that these compounds have considerable NLO properties, which could be harnessed for optoelectronic applications (Hussain et al., 2020).
Propriétés
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6(2)4-8-5-9(10(13)14)12-7(3)11-8;/h5-6H,4H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXRVKBKCTLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



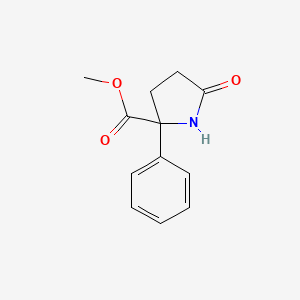
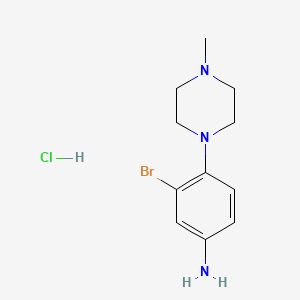
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)
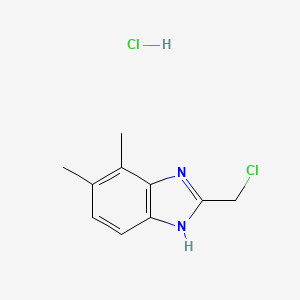
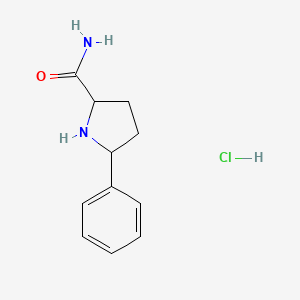
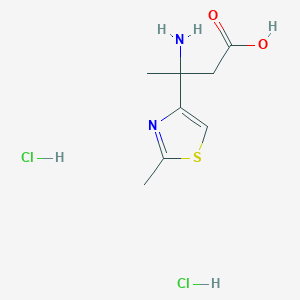
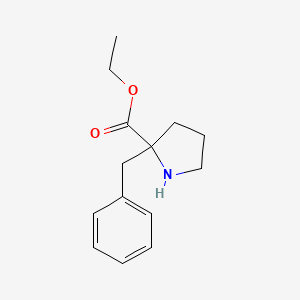
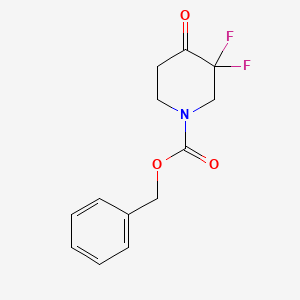
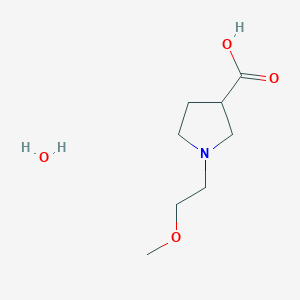
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)